molecular formula C14H11N3OS2 B5207908 4-methyl-5-phenyl-N-1,3,4-thiadiazol-2-yl-2-thiophenecarboxamide

4-methyl-5-phenyl-N-1,3,4-thiadiazol-2-yl-2-thiophenecarboxamide

Cat. No. B5207908
M. Wt: 301.4 g/mol
InChI Key: JWAPSDWSHJMSIF-UHFFFAOYSA-N
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Description

4-methyl-5-phenyl-N-1,3,4-thiadiazol-2-yl-2-thiophenecarboxamide is a chemical compound that has been the subject of scientific research due to its potential therapeutic effects. This compound is also known as 'thiophene carboxamide' and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 4-methyl-5-phenyl-N-1,3,4-thiadiazol-2-yl-2-thiophenecarboxamide is not fully understood. However, studies have shown that it inhibits the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). Inhibition of these enzymes leads to the inhibition of inflammatory cytokine production and cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to induce apoptosis in cancer cells. In addition, it has been shown to have antioxidant effects by reducing the production of reactive oxygen species (ROS).

Advantages and Limitations for Lab Experiments

One advantage of using 4-methyl-5-phenyl-N-1,3,4-thiadiazol-2-yl-2-thiophenecarboxamide in lab experiments is its potential therapeutic effects. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for further research. However, one limitation is the lack of understanding of its mechanism of action. Further research is needed to fully understand the biochemical and physiological effects of this compound.

Future Directions

There are many future directions for the research of 4-methyl-5-phenyl-N-1,3,4-thiadiazol-2-yl-2-thiophenecarboxamide. One direction is to further investigate its mechanism of action. Understanding the mechanisms by which this compound exerts its therapeutic effects will provide valuable insights for the development of new drugs. Another direction is to study its potential for the treatment of various diseases, such as cancer, inflammation, and oxidative stress-related diseases. Additionally, future research could focus on the development of new synthetic methods for this compound, which could lead to the discovery of new derivatives with improved therapeutic properties.
Conclusion:
In conclusion, this compound is a chemical compound that has been the subject of scientific research due to its potential therapeutic effects. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. The synthesis of this compound has been reported using various methods. Although the mechanism of action of this compound is not fully understood, studies have shown that it inhibits the activity of various enzymes, leading to the inhibition of inflammatory cytokine production and cell proliferation. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.

Synthesis Methods

The synthesis of 4-methyl-5-phenyl-N-1,3,4-thiadiazol-2-yl-2-thiophenecarboxamide has been reported using various methods. One method involves the reaction of 4-methyl-5-phenyl-1,2,3-thiadiazole with thiophene-2-carboxylic acid chloride in the presence of a base. Another method involves the reaction of 4-methyl-5-phenyl-1,2,3-thiadiazole with thiophene-2-carboxylic acid hydrazide in the presence of a base. Both methods result in the formation of this compound.

Scientific Research Applications

4-methyl-5-phenyl-N-1,3,4-thiadiazol-2-yl-2-thiophenecarboxamide has been the subject of scientific research due to its potential therapeutic effects. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that this compound has the potential to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.

properties

IUPAC Name

4-methyl-5-phenyl-N-(1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS2/c1-9-7-11(13(18)16-14-17-15-8-19-14)20-12(9)10-5-3-2-4-6-10/h2-8H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWAPSDWSHJMSIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C(=O)NC2=NN=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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